molecular formula C18H24O6 B14733261 Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate CAS No. 5415-57-6

Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate

Cat. No.: B14733261
CAS No.: 5415-57-6
M. Wt: 336.4 g/mol
InChI Key: MBDQYCYEBOCOMV-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to form the cyclohexanone derivative. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the methoxy groups can participate in hydrogen bonding, while the carbonyl groups can act as electrophilic sites for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: This compound shares a similar methoxy-substituted aromatic ring but differs in its spirocyclic structure.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a methoxy-substituted aromatic ring, but with an indole core structure.

Uniqueness

Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is unique due to its combination of functional groups and the cyclohexane ring, which provides a distinct set of chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

5415-57-6

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C18H24O6/c1-5-24-17(20)16-13(9-12(19)10-18(16,2)21)11-6-7-14(22-3)15(8-11)23-4/h6-8,13,16,21H,5,9-10H2,1-4H3

InChI Key

MBDQYCYEBOCOMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1(C)O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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